molecular formula C5H4O2 B048344 Protoanemonin CAS No. 108-28-1

Protoanemonin

カタログ番号: B048344
CAS番号: 108-28-1
分子量: 96.08 g/mol
InChIキー: RNYZJZKPGHQTJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Protoanemonin is a biologically active lactone (γ-lactone) found in plants of the Ranunculaceae family, such as Pulsatilla vulgaris and Anemone nemorosa . Its chemical formula is reported as C₁₀H₈O₄ with a molecular weight of 192.17 g/mol and a CAS registry number of 90921-11-2 . Structurally, it is a volatile, oily liquid with a pungent odor, characterized by its bicyclic structure with an α,β-unsaturated lactone ring . This compound is known for its dual role as both a defense metabolite (causing skin irritation and blistering at high concentrations) and a therapeutic agent, demonstrating antimicrobial, anticancer, and quorum-sensing inhibitory properties .

This compound is biosynthesized from its glucoside precursor, ranunculin, when plant tissues are damaged. It rapidly dimerizes to form anemonin upon exposure to air, which reduces its volatility and toxicity .

準備方法

Natural Extraction and Biosynthetic Pathways

Plant-Based Extraction from Ranunculus Species

Protoanemonin is naturally biosynthesized in plants such as Ranunculus japonicus and Helleborus niger via the enzymatic hydrolysis of ranunculin, a glycoside precursor . Fresh plant material is pulverized and subjected to solvent extraction using ethanol (30–50%), methanol, or water under sealed conditions for 6–8 months. This prolonged storage facilitates the polymerization of this compound into anemonin, a stable derivative, which is later isolated via filtration and solvent evaporation . For instance, hot ethanol (40%) extraction at a 1:1 plant-to-solvent ratio yields a clear yellow anemonin extract with anti-inflammatory properties .

Stabilization Challenges

This compound’s inherent instability necessitates acidic stabilization during extraction. Formic acid or polybasic hydroxyacids (e.g., citric acid) are added to alcoholic this compound solutions to inhibit polymerization, enabling storage for up to 6 months without significant degradation . However, yields from natural sources remain low (<5% w/w), limiting scalability for pharmaceutical applications .

Chemical Synthesis Routes

Levulinic Acid as a Precursor

Levulinic acid serves as a cornerstone for this compound synthesis. The process involves three stages:

  • Bromination : Levulinic acid is treated with bromine in acetic acid to form a mixture of brominated keto-methyl esters .

  • Cyclization : The esters undergo acid-catalyzed cyclization (H<sub>2</sub>SO<sub>4</sub>, 90–100°C) to yield brominated furanones, including (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one .

  • Reductive Dehalogenation : Zinc dust in tetrahydrofuran (THF) with glacial acetic acid removes bromine atoms via a radical mechanism, producing this compound at 35% yield .

This method’s overall yield is 10%, constrained by side reactions during bromination and purification challenges .

Table 1: Synthesis from Levulinic Acid

StepReagents/ConditionsYield
BrominationBr<sub>2</sub>, CH<sub>3</sub>COOH60%
CyclizationH<sub>2</sub>SO<sub>4</sub>, 90°C75%
DehalogenationZn, THF, CH<sub>3</sub>COOH35%

Vapor-Phase Oxidation of Silvan

A novel catalytic approach oxidizes 2-methylfuran (silvan) in air over vanadium-molybdenum oxide catalysts at elevated temperatures . This single-step method bypasses complex purification, directly yielding this compound with >50% conversion efficiency . The reaction mechanism involves allylic oxidation and lactonization, favored by the catalyst’s redox properties .

2-Deoxy-D-Ribose Derivative Route

A four-step synthesis from 2-deoxy-D-ribose achieves this compound in 46% overall yield :

  • Glycosylation : Methanol converts 2-deoxy-D-ribose into methyl glycoside.

  • Acylation : p-Toluoyl groups protect hydroxyl moieties.

  • Oxidation : Selective oxidation forms a lactone intermediate.

  • Elimination : Thermal β- and δ-eliminations release this compound .

This route’s key advantage is the crystalline stability of intermediates, simplifying large-scale production .

Table 2: Comparative Analysis of Synthetic Methods

MethodStarting MaterialStepsOverall YieldScalability
Levulinic AcidLevulinic acid310%Moderate
Vapor-Phase OxidationSilvan150%High
2-Deoxy-D-RiboseCarbohydrate446%High

Advanced Catalytic and Enzymatic Approaches

Palladium-Catalyzed Coupling

A one-pot synthesis employs 10% Pd/C with CuI, PPh<sub>3</sub>, and Et<sub>3</sub>N to couple (Z)-3-iodoacrylic acid and trimethylsilyl acetylene, achieving this compound in 68% yield . This method avoids hazardous bromine but requires expensive catalysts .

Industrial and Pharmacological Considerations

Purity and Analytical Validation

HPLC purity exceeds 99% for synthetic this compound, critical for pharmacological applications . Natural extracts, however, require spiking with stabilizers like formic acid to maintain efficacy .

Cost-Benefit Analysis

The vapor-phase oxidation method is economically viable for industrial-scale production due to minimal reagents and high yield . In contrast, zinc-mediated dehalogenation is cost-prohibitive for quantities >1 kg .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the potential of protoanemonin and its derivatives as anticancer agents. A notable investigation synthesized this compound and brominated derivatives, assessing their cytotoxic effects against human cancer cell lines, specifically PC-3 (prostate cancer) and U-251 (glioblastoma) cells. The results indicated that these compounds exhibited significant antiproliferative activity, with IC50 values ranging from 0.31 to 7.30 μM, outperforming the reference drug cisplatin . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial properties. It acts as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation. This characteristic makes it a valuable candidate for developing new antibiotics against multi-drug resistant bacteria . Furthermore, this compound's antibacterial and antifungal activities have been documented, indicating its potential utility in treating infectious diseases .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting nitric oxide synthesis and counteracting lipopolysaccharide-induced inflammation . This suggests potential applications in treating inflammatory conditions such as arthritis and ulcerative colitis.

Ethnopharmacological Uses

This compound has been utilized in traditional medicine systems, particularly in Tibetan medicine, where it is employed for various therapeutic purposes. Its inclusion in herbal formulations underscores its significance in ethnopharmacology . The compound's diverse biological effects make it a subject of interest for further exploration within herbal medicine contexts.

Marine Bioactive Compounds

Emerging research has identified this compound as part of a broader group of marine-derived bioactive compounds with promising pharmacological profiles. These compounds are being investigated for their hepatoprotective effects and potential applications in treating liver diseases .

Summary Table of Applications

Application AreaDescriptionReferences
AnticancerCytotoxic effects against cancer cell lines (PC-3, U-251)
AntimicrobialQuorum sensing inhibition; antibacterial and antifungal activity
Anti-inflammatoryInhibition of nitric oxide synthesis; potential use in arthritis treatment
EthnopharmacologyUsed in traditional medicine for various ailments
Marine Bioactive CompoundsInvestigated for hepatoprotective effects

Case Studies

  • Cytotoxic Evaluation : A study synthesized this compound and evaluated its antiproliferative activity against PC-3 and U-251 cancer cell lines using the sulforhodamine B assay. The findings indicated that brominated derivatives significantly enhanced cytotoxicity compared to this compound alone .
  • Quorum Sensing Inhibition : Research demonstrated that this compound effectively reduced the expression of genes related to bacterial virulence factors, highlighting its potential as a novel antimicrobial agent .
  • Traditional Medicine Application : In Tibetan medicine, this compound is incorporated into formulations aimed at treating inflammatory diseases, showcasing its historical significance and ongoing relevance in herbal therapies .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Protoanemonin vs. Anemonin

Structural Differences :

  • This compound: Monomeric lactone (C₁₀H₈O₄).
  • Anemonin : Dimeric form (C₂₀H₁₆O₈) formed via oxidative coupling of two this compound molecules .

Physicochemical Properties :

Property This compound Anemonin
Stability Highly volatile, air-sensitive Stable, non-volatile
Solubility Insoluble in water Partially water-soluble
Toxicity Causes skin irritation Reduced toxicity

This compound vs. Ranunculin

Structural Differences :

  • This compound : Active lactone (C₁₀H₈O₄).
  • Ranunculin : Glucoside precursor (C₁₁H₁₆O₈) containing a glucose moiety .

Functional Roles :

Property This compound Ranunculin
Biosynthetic Role Active end-product Storage precursor
Activation Mechanism Released enzymatically upon plant tissue damage Converted to this compound via hydrolysis
Bioactivity Direct antimicrobial/anticancer effects Inactive until converted

Pharmacological Implications :

  • This compound’s rapid degradation necessitates stabilization for therapeutic use, whereas ranunculin serves as a stable reservoir in plant tissues .

This compound vs. Chelidonic Acid

Structural Differences :

  • This compound : Bicyclic γ-lactone.
  • Chelidonic Acid : Tricarboxylic acid derivative (C₇H₄O₆) with a pyran backbone .

Research Findings :

  • Chelidonic acid lacks this compound’s volatile toxicity but shares antimicrobial utility through distinct pathways .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Biological Activities Toxicity Profile
This compound C₁₀H₈O₄ 192.17 Antimicrobial, anticancer Skin irritation
Anemonin C₂₀H₁₆O₈ 384.3* Mild antimicrobial Low toxicity
Ranunculin C₁₁H₁₆O₈ 276.23 Precursor to this compound Non-toxic (precursor)
Chelidonic Acid C₇H₄O₆ 184.10 Antimicrobial, enzyme inhibition Non-irritant

Note: Anemonin’s molecular weight is inferred from dimerization of this compound. Discrepancies in this compound’s formula (C₁₀H₈O₄ vs. standard C₅H₄O₂) may reflect reporting variations in sources .

Key Research Findings

Anticancer Activity: this compound isolated from Ranunculus spp. demonstrated tumor-inhibiting effects in clinical trials when administered intravenously .

Quorum-Sensing Inhibition: this compound suppresses virulence genes in Pseudomonas aeruginosa (e.g., lasI, rhlI), reducing biofilm formation .

Ecological Role : this compound deters herbivores via irritation, while its dimer (anemonin) persists in soil as a less toxic metabolite .

生物活性

Protoanemonin is a naturally occurring compound primarily found in plants of the Ranunculaceae family, particularly in species such as Ranunculus and Helleborus. This furanone derivative has garnered attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound possesses an α,β-unsaturated lactone moiety that enables it to participate in Michael-type reactions with various nucleophiles, such as thiols and amines. This reactivity is believed to underlie its cytotoxic effects against cancer cell lines. The compound's lipophilicity also enhances its interaction with biological membranes, facilitating its biological activity .

Cytotoxic Activity

Research has demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines. Notably, it has shown significant antiproliferative effects against:

  • A549 (lung cancer)
  • NIH 3T (mouse embryonic fibroblast)
  • SK-OV-3 (ovarian cancer)

The following table summarizes the IC50 values for this compound against various cancer cell lines:

Cell LineIC50 (μM)
A5490.31 ± 0.02
NIH 3T7.30 ± 0.08
SK-OV-3Moderate
MCF-7Weak

In comparative studies, this compound was found to be more effective than the reference drug cisplatin against certain cell lines .

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide synthesis in vitro. This suggests potential applications in treating inflammatory conditions such as arthritis and ulcerative colitis .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further investigation as a natural antimicrobial agent .

Case Studies

  • Chemical Burns from Ranunculus arvensis : A case report documented chemical burns in patients using Ranunculus arvensis for local treatment. The burns were attributed to this compound's presence in fresh plant material, highlighting its potential toxicity when improperly used .
  • Detoxification Mechanisms : Research on the detoxification of this compound by dienelactone hydrolase in Pseudomonas sp. strain B13 indicates that while this compound can be transformed into less harmful metabolites, its enzymatic breakdown is relatively inefficient compared to other substrates .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, including enzymatic conversion from ranunculin via β-glucosidase activity. Additionally, derivatives of this compound have been synthesized to enhance its biological activity; for instance, brominated derivatives have shown increased cytotoxicity compared to the parent compound .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying protoanemonin in biological samples?

this compound’s instability in aqueous environments necessitates rapid, sensitive detection methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used due to its precision in detecting low concentrations (nanomolar range) . For in vitro assays, stabilize this compound using anhydrous solvents (e.g., dimethyl sulfoxide) and minimize light exposure to prevent polymerization. Include internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. How can researchers design bioassays to evaluate this compound’s cytotoxic activity?

Use standardized cell lines (e.g., HeLa, MCF-7) for antiproliferative assays, with IC50 values calculated via dose-response curves. Ensure this compound is freshly prepared to avoid degradation. Include positive controls (e.g., doxorubicin) and negative controls (solvent-only). Mitotoxicity assays (e.g., JC-1 staining) can further elucidate mechanisms .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

this compound’s synthesis via zinc-mediated reductive dehalogenation requires strict anhydrous conditions to avoid side reactions. Purification via vacuum distillation under inert gas (argon) minimizes polymerization. Validate purity using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be reconciled?

Discrepancies in IC50 values often arise from differences in cell culture conditions (e.g., serum concentration, incubation time) or this compound’s instability. Conduct meta-analyses to normalize data using standardized protocols (e.g., MTT assay at 48 hours). Cross-validate findings with orthogonal methods (e.g., apoptosis markers like Annexin V) .

Q. What experimental designs are optimal for studying this compound’s role in bacterial quorum sensing inhibition?

Use reporter strains (e.g., Pseudomonas aeruginosa with GFP-tagged virulence genes) to quantify quorum sensing inhibition. Pair this compound with sub-inhibitory antibiotic concentrations to assess synergy. Include time-kill curves and RNA sequencing to map gene expression changes .

Q. How can researchers address this compound’s instability in long-term pharmacological studies?

Develop prodrug formulations (e.g., ester derivatives) that hydrolyze to release this compound in vivo. Use pharmacokinetic modeling to optimize dosing intervals. Validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.01) .

Q. Methodological Frameworks

Q. How to formulate a PICOT-compliant research question for this compound studies?

Example:

  • P opulation: Human colorectal cancer cells (HCT-116).
  • I ntervention: this compound at 0.1–10 μM.
  • C omparison: 5-Fluorouracil (standard chemotherapeutic).
  • O utcome: Apoptosis induction (caspase-3 activation).
  • T ime: 48-hour exposure. This framework ensures clarity and reproducibility .

Q. What ethical considerations apply to this compound research involving animal models?

Follow ARRIVE guidelines for in vivo studies: justify sample sizes, minimize suffering via anesthesia protocols, and obtain institutional animal care committee approval. For xenograft models, monitor tumor volume and body weight daily .

Q. Data Presentation & Validation

Q. How should researchers present this compound’s structure-activity relationship (SAR) data?

Use tables to compare IC50 values of this compound derivatives (e.g., brominated analogs). Highlight substituent effects (e.g., bromine at C-3 enhances cytotoxicity). Pair with molecular docking simulations to predict binding affinities .

Q. What validation steps are essential for this compound’s mechanism-of-action claims?

Combine genetic (e.g., siRNA knockdown) and pharmacological (e.g., inhibitor co-treatment) approaches. Confirm target engagement via thermal shift assays or surface plasmon resonance (SPR). Replicate findings in ≥2 independent cell lines .

特性

IUPAC Name

5-methylidenefuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZJZKPGHQTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148346
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-28-1
Record name Protoanemonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoanemonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylenefuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOANEMONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Protoanemonin
Protoanemonin
Protoanemonin
Protoanemonin
Protoanemonin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。